1-(Thiazol-4-ylmethyl)-1h-1,2,3-triazol-4-amine
Description
Properties
Molecular Formula |
C6H7N5S |
|---|---|
Molecular Weight |
181.22 g/mol |
IUPAC Name |
1-(1,3-thiazol-4-ylmethyl)triazol-4-amine |
InChI |
InChI=1S/C6H7N5S/c7-6-2-11(10-9-6)1-5-3-12-4-8-5/h2-4H,1,7H2 |
InChI Key |
BKUGLLIMZSXQKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NN1CC2=CSC=N2)N |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a widely used method for synthesizing 1,2,3-triazoles. This reaction involves the cycloaddition of an alkyne with an azide in the presence of a copper catalyst. For the synthesis of 1-(Thiazol-4-ylmethyl)-1H-1,2,3-triazol-4-amine , one would typically start with a thiazol-4-ylmethyl azide and an alkyne bearing an amino group.
- CuAAC Reaction:
- Combine the thiazol-4-ylmethyl azide with an amino-substituted alkyne.
- Add a copper catalyst (e.g., copper(II) sulfate pentahydrate) and a reducing agent (e.g., sodium ascorbate).
- Use a solvent like t-butanol or a mixture of t-butanol and water.
- Stir the reaction mixture at room temperature (25°C to 30°C) for 5 to 6 hours.
Alternative Methods
While the CuAAC reaction is the most common method for synthesizing 1,2,3-triazoles, other approaches might involve the use of different catalysts or conditions to improve yields or selectivity. However, specific literature on alternative methods for This compound is limited.
Analysis and Characterization
Once synthesized, the compound This compound can be characterized using various spectroscopic techniques:
- Infrared (IR) Spectroscopy: Useful for identifying functional groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.
- Mass Spectrometry (MS): Confirms the molecular weight and structure.
- Single Crystal X-ray Diffraction: Offers precise structural determination if crystals can be obtained.
Chemical Reactions Analysis
Types of Reactions
1-(Thiazol-4-ylmethyl)-1h-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups onto the rings.
Scientific Research Applications
1-(Thiazol-4-ylmethyl)-1h-1,2,3-triazol-4-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(Thiazol-4-ylmethyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are selected for comparison based on shared structural motifs (triazole-thiazole hybrids or analogous substitution patterns):
4-(1-Phenyl-1H-1,2,3-triazol-4-yl)-1,3-thiazol-2-amine (CAS 856861-63-7)
- Structure : Features a triazole linked to a thiazole ring via a carbon-carbon bond, with a phenyl substituent on the triazole.
- Molecular Formula : C₁₁H₉N₅S.
- Key Differences : Unlike the target compound, the thiazole and triazole are directly fused, and the substituent on the triazole is phenyl rather than a thiazolylmethyl group. This structural variation may reduce conformational flexibility and alter binding interactions in biological systems.
3-(3,5-Bis(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-amine (S1)
- Structure : A triazole substituted with a bis(trifluoromethyl)phenyl group at position 3 and an amine at position 3.
- Synthesis : Prepared via reaction of a precursor with sodium azide in dimethylformamide (DMF) .
- Applications : Such electron-deficient aromatic systems are common in agrochemicals and kinase inhibitors, suggesting possible utility in similar domains for the target compound .
4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine
- Structure : A thiazole ring substituted with a tert-butyl group and a 1,2,4-triazole moiety.
- Bioactivity : Designed for anticancer applications, emphasizing the role of thiazole-triazole hybrids in oncology. The tert-butyl group may enhance steric bulk and metabolic stability.
- Key Differences : The use of 1,2,4-triazole (vs. 1,2,3-triazole in the target compound) alters hydrogen-bonding patterns and electronic properties, which could influence target selectivity .
Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine (CAS 1706454-39-8)
- Structure : A triazole with an oxolane (tetrahydrofuran) substituent and an ethylamine side chain.
- The ethylamine side chain may facilitate interactions with acidic residues in target proteins.
- Relevance : Highlights the versatility of triazole derivatives in optimizing pharmacokinetic properties .
Biological Activity
1-(Thiazol-4-ylmethyl)-1H-1,2,3-triazol-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and anti-inflammatory properties as reported in various studies.
- Molecular Formula : C₆H₇N₅S
- Molecular Weight : 181.22 g/mol
- CAS Number : 1519752-29-4
Antibacterial Activity
Research has shown that triazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have been tested against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Triazole Derivative A | E. coli | 5 µg/mL |
| Triazole Derivative B | B. subtilis | 2 µg/mL |
| Triazole Derivative C | P. aeruginosa | 10 µg/mL |
These results indicate that modifications in the triazole structure can enhance antibacterial efficacy, with some compounds showing MIC values comparable to standard antibiotics like ceftriaxone .
Antifungal Activity
The antifungal properties of triazoles are well-documented. The compound under study has shown effectiveness against various fungal pathogens. For example, studies have indicated that modifications in the thiazole ring can lead to increased antifungal activity.
| Compound | Fungal Strain | Zone of Inhibition (mm) |
|---|---|---|
| Thiazole-Triazole Hybrid | Candida albicans | 20 mm |
| Thiazole-Triazole Hybrid | Aspergillus niger | 15 mm |
The presence of electron-donating groups has been linked to enhanced antifungal activity .
Anticancer Activity
The anticancer potential of thiazole and triazole derivatives is another area of interest. Various studies have demonstrated that these compounds can inhibit cancer cell proliferation.
| Compound | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound X | Jurkat (T-cell leukemia) | 1.98 ± 1.22 |
| Compound Y | HT-29 (colon cancer) | 1.61 ± 1.92 |
Research indicates that the structural integrity of the thiazole ring is crucial for cytotoxic activity, with certain substitutions enhancing efficacy against specific cancer types .
Anti-inflammatory Activity
In addition to antimicrobial and anticancer properties, some studies have highlighted the anti-inflammatory effects of triazole compounds. The anti-inflammatory activity of similar derivatives has been compared to established nonsteroidal anti-inflammatory drugs (NSAIDs).
In a comparative study:
- Compound A demonstrated anti-inflammatory activity comparable to ibuprofen.
This suggests that the compound may also serve as a potential therapeutic agent for inflammatory conditions .
Case Study 1: Antibacterial Efficacy
A study conducted on a series of thiazole and triazole derivatives revealed that a specific modification on the thiazole ring significantly increased antibacterial activity against Gram-positive bacteria. The study concluded that structure-activity relationships (SAR) play a vital role in optimizing antibacterial properties.
Case Study 2: Anticancer Activity
Another research project investigated the effects of thiazole-containing triazoles on various cancer cell lines. The findings indicated that certain derivatives not only inhibited cell growth but also induced apoptosis in cancer cells, showcasing their potential as anticancer agents.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| CuAAC | Cu(I) | THF/H₂O | 70–80 | |
| Thermal cycloaddition | None | Toluene | 40–50 |
Basic: How is structural confirmation achieved for this compound?
Answer:
Critical techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity (1,4-triazole isomer) and substituent integration.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₇H₈N₆S).
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL . Challenges include low crystal quality; optimize via vapor diffusion in DCM/hexane.
Intermediate: How to evaluate its biological activity in antimicrobial assays?
Answer:
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
- Time-kill assays : Monitor bactericidal kinetics over 24 hours.
Findings : Analogous triazole-thiazole hybrids show MIC values of 2–8 µg/mL against resistant pathogens .
Advanced: What crystallographic challenges arise with this compound?
Answer:
- Twinning : Common due to flexible thiazole-methyl linker. Mitigate by growing crystals at 4°C.
- Disorder : Thiazole ring orientation may require multi-conformer modeling.
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.2 Å) data. Refinement in SHELXL with anisotropic displacement parameters .
Advanced: How to design structure-activity relationship (SAR) studies?
Answer:
- Variation of substituents : Modify thiazole (e.g., 5-Cl, 2-Me) or triazole (e.g., N-methyl, CF₃) groups.
- Assay panels : Test against kinase targets (e.g., EGFR, CDK2) and microbial panels.
Table 2: SAR Trends in Analogous Compounds
| Substituent (Thiazole) | Activity (IC₅₀, µM) | Target | Reference |
|---|---|---|---|
| 5-Cl | 0.8 | EGFR kinase | |
| 2-Me | 2.4 | C. albicans |
Advanced: What mechanistic studies elucidate its enzyme inhibition?
Answer:
- Molecular docking : Use AutoDock Vina to predict binding to cytochrome P450 or fungal lanosterol demethylase.
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) .
- Enzyme kinetics : Monitor NADPH depletion (for oxidoreductases) via UV-Vis spectroscopy .
Intermediate: How to optimize solubility for in vivo studies?
Answer:
- Salt formation : Prepare hydrochloride salt via HCl/Et₂O treatment (improves aqueous solubility >10-fold).
- Co-solvent systems : Use PEG-400/water (80:20) for IP/IV administration.
- LogP measurement : Determine via HPLC (C18 column, isocratic MeOH/H₂O) .
Advanced: How to address regioselectivity in triazole synthesis?
Answer:
- Catalyst control : Cu(I) yields 1,4-isomer; Ru(II) (e.g., Cp*RuCl(PPh₃)₂) produces 1,5-isomer.
- Microwave-assisted synthesis : Reduces reaction time to 1–2 hours with >90% regioselectivity .
Intermediate: What in vitro models assess metabolic stability?
Answer:
- Liver microsomes : Incubate compound (1 µM) with human/rat microsomes + NADPH. Quantify remaining parent compound via LC-MS at 0/30/60 minutes.
- CYP inhibition : Screen against CYP3A4/2D6 using fluorescent substrates .
Advanced: How to conduct preliminary toxicity profiling?
Answer:
- Cytotoxicity : MTT assay on HEK-293 cells (48-hour exposure, IC₅₀ > 50 µM desired).
- Genotoxicity : Ames test (TA98/TA100 strains) with/without S9 metabolic activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
